1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes a propane-1,3-diyl linkage between two phenylene groups, each substituted with a 2-methylprop-2-en-1-one moiety
Preparation Methods
The synthesis of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propane-1,3-diyl Linkage: This step involves the reaction of a propane-1,3-diyl precursor with appropriate phenylene derivatives.
Substitution with 2-Methylprop-2-en-1-one: The phenylene groups are then functionalized with 2-methylprop-2-en-1-one through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Chemical Reactions Analysis
1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the 2-methylprop-2-en-1-one moieties to alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenylene rings or the 2-methylprop-2-en-1-one groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) include:
1,1’-[Propane-1,3-diyldi(4,1-phenylene)]bis(2-chloroethan-1-one): Differing by the substitution of chloroethan-1-one groups instead of 2-methylprop-2-en-1-one.
1,1’-[Propane-1,3-diyldi(4,1-phenylene)]bis(2-bromoethan-1-one): Featuring bromoethan-1-one groups.
The uniqueness of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) lies in its specific functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications compared to its analogs.
Properties
CAS No. |
89592-62-1 |
---|---|
Molecular Formula |
C23H24O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-methyl-1-[2-[3-[2-(2-methylprop-2-enoyl)phenyl]propyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C23H24O2/c1-16(2)22(24)20-14-7-5-10-18(20)12-9-13-19-11-6-8-15-21(19)23(25)17(3)4/h5-8,10-11,14-15H,1,3,9,12-13H2,2,4H3 |
InChI Key |
UORBSRFANHBYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1=CC=CC=C1CCCC2=CC=CC=C2C(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.